molecular formula C12H10F3N3O3 B12446722 N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12446722
M. Wt: 301.22 g/mol
InChI Key: WIQFFARKTVNWHN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₀F₃N₃O₃
CAS Registry: On request (referenced as DT555 in )
Structure: This compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, a 2-furyl group at position 6, and an N-methylglycine moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furyl group contributes to π-π stacking interactions in biological systems .

Properties

Molecular Formula

C12H10F3N3O3

Molecular Weight

301.22 g/mol

IUPAC Name

2-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C12H10F3N3O3/c1-18(6-10(19)20)11-16-7(8-3-2-4-21-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)

InChI Key

WIQFFARKTVNWHN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring

A common approach involves hydrazine-mediated cyclization of nitrile precursors. For example:

  • Reaction of 3,3-bis(methylsulfanyl)-2-cyano-acrylonitrile with benzylamine in ethyl acetate at 70°C yields 3-benzyiamino-3-methylsulfanyl-2-cyano-acrylonitrile .
  • Hydrazine hydrate in methanol at 40°C induces cyclization to form a pyrazolo[3,4-d]pyrimidine intermediate .
  • Aluminum chloride in benzene facilitates Friedel-Crafts alkylation or substitution to introduce substituents like the 2-furyl group.

Introduction of Trifluoromethyl and Furan Groups

  • Trifluoromethyl (CF₃) is typically introduced via Suzuki-Miyaura coupling or direct trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) under copper catalysis.
  • 2-Furyl substitution may occur via nucleophilic aromatic substitution using a furyl halide (e.g., 2-bromofuran) under basic conditions (e.g., NaH, DMF, 80–100°C).

Synthesis of N-Methylglycine (Sarcosine)

The N-methylglycine moiety is synthesized independently and coupled to the pyrimidine core.

Aminolysis of Chloroacetic Acid

  • Chloroacetic acid reacts with methylamine in ethanol under reflux to form N-methylglycine hydrochloride .
  • Purification involves recrystallization and ion exchange to isolate the free amine.

Activation for Coupling

  • Thionyl chloride (SOCl₂) converts sarcosine to N-methylglycine acyl chloride , which reacts with the pyrimidine’s amine group.

Coupling the Pyrimidine and Sarcosine Moieties

The final step involves amide bond formation .

Standard Coupling Protocol

  • Pyrimidine intermediate (e.g., 6-(2-furyl)-4-(trifluoromethyl)pyrimidin-2-amine) is treated with N-methylglycine acyl chloride in anhydrous solvents (e.g., dichloromethane, THF).
  • Base (e.g., triethylamine) scavenges HCl, driving the reaction to completion.

Alternative Methods

  • HATU-mediated coupling (e.g., HATU, DIPEA, DMF) enhances yields for sterically hindered substrates.

Reaction Optimization and Challenges

Key considerations include solvent selection, temperature, and side reactions.

Parameter Optimal Conditions Rationale
Solvent Methanol, ethanol, or DMF Polar aprotic solvents stabilize intermediates and improve reaction kinetics.
Temperature 0–100°C (reflux preferred for cyclization) Elevated temperatures promote cyclization but risk decomposition of CF₃ groups.
Catalysts Cu(I) or Pd(0) catalysts Facilitate C–C/C–N bond formation in Suzuki or Ullmann reactions.

Challenges :

  • Trifluoromethyl stability : CF₃ groups may undergo hydrolysis under acidic/basic conditions.
  • Furan reactivity : The furyl group is prone to oxidation or electrophilic substitution, requiring inert atmospheres (N₂/Ar).

Purification and Characterization

  • Column chromatography (e.g., silica gel, ethyl acetate/hexane) isolates the product.
  • NMR and HPLC confirm purity and structure.

Alternative Synthetic Routes

One-Pot Synthesis

A three-step sequence combining pyrimidine formation, trifluoromethylation, and coupling in a single pot is theoretically feasible but requires precise stoichiometry and catalyst compatibility.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for time-sensitive steps (e.g., cyclization).

Summary of Key Steps

  • Pyrimidine core synthesis : Hydrazine cyclization → trifluoromethylation → furyl substitution.
  • Sarcosine preparation : Chloroacetic acid + methylamine → acyl chloride activation.
  • Coupling : Amide bond formation under inert conditions.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, dihydropyrimidines, and furanyl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of N-methylglycine-substituted pyrimidine derivatives. Key structural analogs differ in substituents at position 6 of the pyrimidine ring, which influence physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations at Position 6

Compound Name (Substituent at Position 6) Molecular Formula Molecular Weight Key Features Reference
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (2-Furyl) C₁₂H₁₀F₃N₃O₃ 301.23 Moderate polarity due to furan oxygen; moderate metabolic stability .
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (Thiazol-2-yl) C₁₁H₉F₃N₄O₂S 318.28 Increased hydrogen-bonding capacity via thiazole sulfur and nitrogen; higher solubility in polar solvents .
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (4-Methoxyphenyl) C₁₅H₁₄F₃N₃O₃ 341.29 Enhanced lipophilicity from methoxy group; potential for improved membrane permeability .
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (3-Thienyl) C₁₂H₁₀F₃N₃O₂S 317.29 Thiophene’s electron-rich structure enhances aromatic interactions; comparable metabolic stability to furyl analog .
N-[6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (2,4-Dimethoxyphenyl) C₁₆H₁₆F₃N₃O₄ 371.32 Dual methoxy groups increase steric bulk; may reduce binding affinity in enzyme pockets .

Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight Key Features Reference
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₉ClF₃N₃O₂ 331.68 Chlorine’s electron-withdrawing effect increases electrophilicity; potential for covalent binding .
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₀Cl₂F₃N₃O₂ 380.16 Dichloro substitution enhances hydrophobicity; may improve CNS penetration .

Heterocyclic vs. Aryl Substituents

  • Furyl vs. Thienyl : The furyl analog (C₁₂H₁₀F₃N₃O₃) has lower molecular weight (301.23) compared to the thienyl derivative (317.29), reflecting sulfur’s atomic mass contribution. Thienyl analogs exhibit stronger π-π interactions but may face higher metabolic clearance .
  • Furyl vs. Methoxyphenyl : The 4-methoxyphenyl analog (C₁₅H₁₄F₃N₃O₃) shows a 13% increase in molecular weight (341.29 vs. 301.23), correlating with improved logP values (predicted ~2.5 vs. ~1.8) .

Biological Activity

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, also known as a pyrimidine derivative, has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

Chemical Structure and Properties:

  • Molecular Formula: C11H8F3N3O3
  • Molecular Weight: 287.195 g/mol
  • CAS Number: [not specified]
  • MDL Number: MFCD16614696
  • Purity: Not specified

The compound features a pyrimidine ring substituted with a furyl group and trifluoromethyl moiety, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Pyrimidine derivatives often exhibit enzyme inhibition properties, which can lead to anti-inflammatory and anticancer effects. For instance, compounds similar to this one have been studied for their ability to inhibit kinases or other enzymes involved in cancer progression.
  • Antimicrobial Activity:
    • Preliminary studies suggest that related compounds may possess antimicrobial properties. For example, certain pyrimidine derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.
  • Antiproliferative Effects:
    • The compound's structure suggests it may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer research.

Anticancer Activity

A study published in 2023 explored the antiproliferative effects of various pyrimidine derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values in the range of 200-300 µg/mL . This suggests that this compound might also have similar effects due to its structural similarities.

Antimicrobial Properties

Research has demonstrated that related pyrimidine compounds exhibit antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. For example, one derivative showed minimum inhibitory concentration (MIC) values of 62.5 µg/mL against E. coli, indicating a promising avenue for further exploration in antibiotic development .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntiproliferativeIC50 values around 200-300 µg/mL
AntibacterialMIC values of 62.5 µg/mL against E. coli
Enzyme InhibitionPotential inhibition of kinases

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